Arlidin, also known as Nylidrin, is a chemical compound that belongs to the class of β2-adrenoreceptor agonists. It is primarily utilized in scientific research and clinical studies due to its vasodilatory effects. This compound is derived from oxilofrine and has been investigated for its potential applications in treating peripheral vascular disorders and cognitive impairments in elderly patients, among other conditions.
Arlidin is classified as a β2-adrenoreceptor agonist, which means it selectively stimulates β2-adrenergic receptors, leading to various physiological responses such as vasodilation and increased blood flow. This classification places it within a broader category of compounds that are often explored for their therapeutic effects in cardiovascular and respiratory conditions.
The synthesis of Arlidin involves several key steps starting from oxilofrine. The process typically includes:
For instance, one method includes the reaction of oxilofrine with mesyl chloride in dry dichloromethane (DCM) in the presence of triethylamine, yielding a mesylate derivative. Subsequent reactions involve nucleophilic substitution and reduction processes to achieve the final product with high yields .
Arlidin's molecular structure can be represented by its chemical formula, which includes multiple functional groups characteristic of β2-adrenoreceptor agonists. The specific stereochemistry plays a crucial role in its biological activity.
The compound's structural analysis can be supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional arrangement and confirm the presence of key functional groups .
Arlidin undergoes several chemical reactions that are essential for its synthesis and modification:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Arlidin exerts its pharmacological effects primarily through stimulation of β2-adrenoreceptors. This interaction activates intracellular signaling pathways that result in smooth muscle relaxation and vasodilation. The mechanism involves:
Arlidin is typically presented as a crystalline solid with specific melting points that can vary based on purity and synthesis methods. Its solubility characteristics are influenced by the presence of polar functional groups.
The chemical properties include stability under various conditions, reactivity with different reagents, and potential for forming derivatives through substitution or modification reactions. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration .
Arlidin has a diverse range of applications in scientific research:
Arlidin (generic name: buphenine hydrochloride; chemical name: phenyl-2-butyl-norsuprifen hydrochloride) emerged during a period of significant exploration within sympathomimetic amine pharmacology in the mid-20th century. Synthesized as a structural analog of earlier compounds like ephedrine and isoproterenol, Arlidin was specifically designed to act as a β-adrenergic receptor agonist, primarily targeting β₂-receptors. Its core structure, featuring a phenylalkylamine backbone with a butyl side chain and secondary amine group, was optimized to enhance receptor selectivity and metabolic stability compared to its predecessors [4] [7].
Initial pharmacological characterization, notably documented in American Journal of the Medical Sciences (1959), focused on its peripheral vasodilatory effects. Animal studies and early human trials demonstrated that Arlidin effectively induced relaxation of vascular smooth muscle, leading to increased blood flow in skeletal muscle and cutaneous beds. This action was mechanistically linked to its stimulation of vascular β₂-adrenergic receptors, activating adenylate cyclase, increasing intracellular cyclic AMP (cAMP), and ultimately reducing cytosolic calcium concentrations required for contraction [2] [7]. Unlike non-selective sympathomimetics, Arlidin exhibited relatively less pronounced cardiac (β₁) effects at therapeutic doses, positioning it as a potential agent for peripheral vascular disorders like intermittent claudication and cerebrovascular insufficiency [7].
Arlidin's primary clinical use throughout the 1960s and 1970s remained firmly within the realm of peripheral vascular disease management. It was marketed for conditions characterized by vasospasm and reduced arterial flow. However, the understanding of β₂-adrenergic agonism was rapidly evolving during this period. Research into uterine physiology established that the myometrium expresses β₂-adrenergic receptors, and their activation similarly increased cAMP, leading to smooth muscle relaxation and inhibition of contractions [2] [5].
This mechanistic insight spurred investigations into the potential of existing β₂-agonists as tocolytic agents (drugs to suppress premature labor). Arlidin, alongside compounds like ritodrine, terbutaline, and hexoprenaline, was evaluated for this purpose. The rationale was that its ability to relax vascular smooth muscle via β₂-receptor stimulation could translate to relaxation of uterine smooth muscle. While ritodrine (approved in 1977) and terbutaline became more widely studied and used specifically as tocolytics, Arlidin was recognized within the pharmacological class possessing this potential activity [2] [5].
Table 1: Evolution of Arlidin's Primary Therapeutic Indications Based on β₂-Adrenergic Agonism
Time Period | Primary Indication Focus | Target Tissue | Physiological Effect | Key Mechanism |
---|---|---|---|---|
1950s-1970s | Peripheral Vascular Disease | Vascular Smooth Muscle | Vasodilation, Increased Blood Flow | β₂-Receptor Stimulation → ↑ cAMP → Relaxation |
1970s Onwards | Investigational Tocolytic | Uterine Myometrium | Inhibition of Contractions, Uterine Quiescence | β₂-Receptor Stimulation → ↑ cAMP → Relaxation |
The transition from a vasodilator to an investigational tocolytic exemplifies the repurposing of existing pharmacophores based on a deeper understanding of receptor distribution and signaling. However, Arlidin did not achieve the same prominence or regulatory approval status for tocolysis as ritodrine or terbutaline, particularly as safety concerns regarding long-term use of β-mimetic tocolytics emerged [5].
Tracing the precise global regulatory timeline for Arlidin is challenging, but its trajectory reflects broader patterns in the regulation of sympathomimetic amines and tocolytics:
Table 2: Key Regulatory and Market Status Events for Arlidin and Related Tocolytic β-Agonists
Compound | Initial Approval (Indication) | Tocolytic Approval | Major Regulatory Actions (Tocolytic) | Current Market Status (Vasodilator/Tocolytic) |
---|---|---|---|---|
Arlidin (Buphenine) | ~1960s (Peripheral Vasodilator) | Never Approved | N/A (Vasodilator use declined; never approved for tocolysis) | Withdrawn (Globally) |
Ritodrine | 1977 (US, Tocolytic) | 1977 (US) | Withdrawn (US, due to safety concerns) | Withdrawn (US); Available elsewhere (varying status) |
Terbutaline | Pre-1977 (Asthma) | Never Approved for Maintenance Tocolytic | Black Box Warning (US, 2011: against prolonged IV/PO use for tocolysis) | Available (Asthma); Not approved for tocolysis |
The discontinuation of Arlidin underscores the impact of evolving pharmacovigilance and regulatory requirements on older compounds, particularly when safer or more effective alternatives become available, and mechanisms are better understood. Modern regulatory frameworks, as seen in Brazil's focus on CEIS strengthening and Anvisa's evolving processes [6], and EMA's post-pandemic normalization [8], demand higher evidence standards than those prevalent during Arlidin's peak use.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: